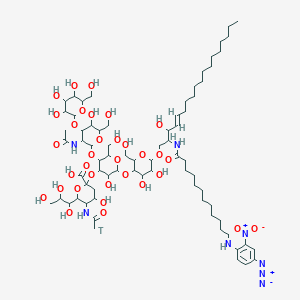

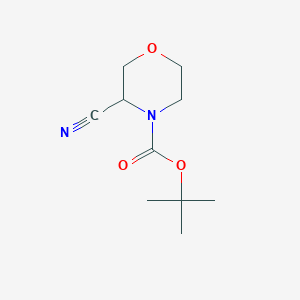

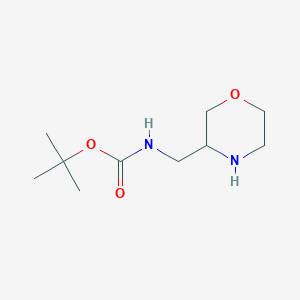

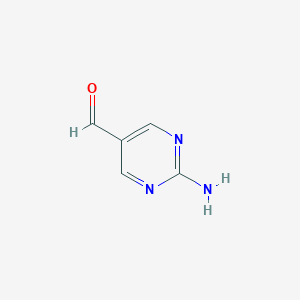

![molecular formula C13H14N2O2 B048069 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate de méthyle CAS No. 16253-64-8](/img/structure/B48069.png)

2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate de méthyle

Vue d'ensemble

Description

"Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" is a chemical compound derived from the pyridoindole family. Its study is significant due to its structural complexity and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

- The synthesis of derivatives similar to "methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" involves multi-step chemical processes. For instance, 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives are synthesized using tryptamin and cycloalkanones, with a polyphosphate ester as the catalyst, yielding moderate to low yields (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

- The molecular structure of similar compounds reveals a complex arrangement of rings. For instance, the stereochemistry of tetrahydro-[1,2]oxazino[3',4':1,2]-pyrido[3,4-b]indole exhibits distinct cis-fused ring conformations (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

- These compounds can undergo various chemical reactions, such as aldol condensation and reactions with cyclic ketones. For example, the reaction of tryptamine and cyclic ketones was carried out through the imine intermediate with protic catalysis (Rodríguez & Gil-Lopetegui, 1993).

- Another synthesis approach involves the use of methyl 3-methoxycrotonate for pyridine-ring annelation (Forbes, Johnson & Thompson, 1992).

Physical Properties Analysis

- The physical properties of these compounds, such as solubility and melting points, are determined by their structural complexity and substituent groups.

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups. For instance, the study of tetrahydro-pyridoindoles shows excellent yields in intramolecular Michael addition reactions (Agnusdei, Bandini, Melloni & Umani-Ronchi, 2003).

Applications De Recherche Scientifique

Recherche anticancéreuse

Ce composé a montré des promesses dans la recherche anticancéreuse, en particulier dans la conception et la synthèse de nouveaux agents anticancéreux. Les dérivés du 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole ont présenté une activité antitumorale élevée. Des études in vitro ont démontré une activité antiproliférative modérée à excellente contre diverses lignées cellulaires cancéreuses, notamment Hela, A549, HepG2 et MCF-7 . L'introduction de certains groupes fonctionnels, tels que le sulfonyle, a été suggérée pour augmenter l'activité antiproliférative de ces composés .

Inhibition de l'isomérase des disulfures des protéines (PDI)

Le composé a été utilisé comme inhibiteur de la PDI dans des études examinant la conservation fonctionnelle des PDI dans les cellules rénales embryonnaires humaines . Les inhibiteurs de la PDI comme celui-ci peuvent jouer un rôle dans les études de signalisation cellulaire médiée par l'isomérase des disulfures des protéines, qui sont cruciales pour comprendre le repliement des protéines et la réponse au stress des protéines mal repliées .

Synthèse de molécules biologiques

Il sert de réactif dans la synthèse de molécules pour des études biologiques, notamment l'évaluation de la cytotoxicité et des activités insecticides des dérivés de l'harmine. Il est également impliqué dans la synthèse des isoquinoléines, des β-carbolines et des 3-déazapurines par décarboxylation oxydative .

Orientations Futures

The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.

Mécanisme D'action

Target of Action

The primary target of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as 2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester, is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival .

Mode of Action

The compound interacts with its target, the c-Met receptor, by binding to its active site . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .

Pharmacokinetics

The compound’s antiproliferative activity suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a dose-dependent inhibition of cancer cell proliferation . Specifically, the compound has been shown to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .

Propriétés

IUPAC Name |

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGCHMZBGHVZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16253-64-8 | |

| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate being found in Gastrolobium callistachys?

A1: Gastrolobium callistachys is known to contain various alkaloids. The isolation of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [] alongside other indole alkaloids like (S)-(+)-Nb-methyltryptophan [(+)-abrine] and (S)-(+)-Nb,Nb-dimethyltryptophan methyl ester suggests a potential biosynthetic relationship between these compounds within the plant. Further research into the biosynthetic pathways of these alkaloids in Gastrolobium callistachys could provide insights into their ecological roles and potential applications.

Q2: How was the structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate confirmed?

A2: The structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate was confirmed through synthesis. [] While the specific synthetic route is not detailed in the provided abstract, this approach confirms the proposed structure by independently creating the compound and comparing its properties to the naturally isolated one.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

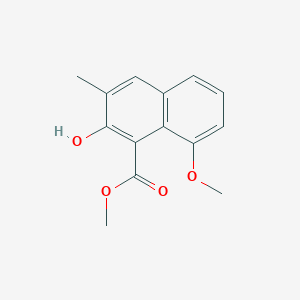

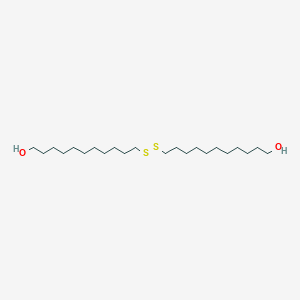

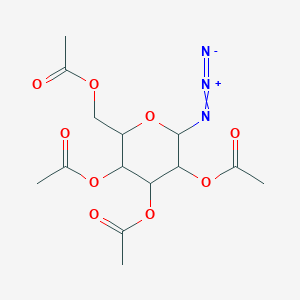

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)